6-methyl-1H-pyrrolo[3,2-c]pyridine
Overview
Description
6-methyl-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound This compound is part of the pyrrolopyridine family, which is known for its diverse biological and medicinal properties The structure of this compound consists of a pyrrole ring fused to a pyridine ring, with a methyl group attached to the sixth position of the pyrrole ring
Mechanism of Action
Target of Action
The primary target of 6-methyl-1H-pyrrolo[3,2-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy . FGFRs consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound derivatives have shown potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties and their impact on bioavailability are crucial for its therapeutic potential .
Result of Action
In vitro studies have shown that this compound derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
Pyrrolopyridine derivatives have been studied for their interactions with various enzymes, proteins, and other biomolecules . For instance, some pyrrolopyridine derivatives have been found to inhibit certain enzymes and interact with various receptors
Cellular Effects
Pyrrolopyridine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some pyrrolopyridine derivatives have shown antiproliferative activity in certain cancer cell lines
Molecular Mechanism
Pyrrolopyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Some pyrrolopyridine derivatives have shown potential analgesic and sedative activities in animal models . The specific dosage effects, threshold effects, and potential toxic or adverse effects at high doses of 6-methyl-1H-pyrrolo[3,2-c]pyridine in animal models need to be investigated further.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Pyrrolopyridine derivatives can be involved in various metabolic pathways, interacting with different enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable amine under base-mediated conditions to form the pyrrolopyridine core . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the nitrogen atom in the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolopyridine derivatives.
Substitution: Formation of halogenated pyrrolopyridine derivatives.
Scientific Research Applications
6-methyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-methyl-1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones
Uniqueness
6-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern and the position of the methyl group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-8-7(5-10-6)2-3-9-8/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAVQKASMKODDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437954 | |
Record name | 6-Methyl-5-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183586-34-7 | |
Record name | 6-Methyl-5-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 4-benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine synthesized?
A1: 4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine (2) was synthesized as a 1-deaza analogue of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1). This research aimed to explore how replacing a nitrogen atom with a carbon atom in the pyrrolopyrimidine core structure would affect the compound's properties. []
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